2-(2-Chloro-6-fluoro-4-methoxyphenyl)acetic acid is an organic compound characterized by its unique molecular structure and potential applications in various scientific fields. This compound features a chloro group, a fluoro group, and a methoxy group attached to a phenyl ring, making it a derivative of phenylacetic acid. The molecular formula for this compound is .
This compound can be synthesized through various chemical reactions involving starting materials such as 2-chloro-6-fluoro-4-methoxybenzene and chloroacetic acid. The synthesis typically involves electrophilic aromatic substitution and other organic synthesis techniques.
2-(2-Chloro-6-fluoro-4-methoxyphenyl)acetic acid is classified as an aryl acetic acid derivative. It falls under the category of substituted phenylacetic acids, which are known for their biological activities and potential pharmaceutical applications.
The synthesis of 2-(2-chloro-6-fluoro-4-methoxyphenyl)acetic acid can be achieved through several methods, primarily focusing on electrophilic aromatic substitution reactions. One common approach involves the reaction of 2-chloro-6-fluoro-4-methoxybenzene with chloroacetic acid in the presence of an acidic catalyst.
The molecular structure of 2-(2-chloro-6-fluoro-4-methoxyphenyl)acetic acid consists of:
The compound has the following structural data:
2-(2-Chloro-6-fluoro-4-methoxyphenyl)acetic acid can undergo various chemical reactions:
For oxidation reactions, conditions typically include acidic media and controlled temperature to avoid overoxidation. For reduction processes, catalytic hydrogenation may be employed using palladium on carbon as a catalyst.
The mechanism of action for 2-(2-chloro-6-fluoro-4-methoxyphenyl)acetic acid largely depends on its biological application. It may interact with specific enzymes or receptors in biological systems, modulating biochemical pathways relevant to its intended therapeutic effects. The presence of the fluoro and methoxy groups enhances binding affinity and specificity towards biological targets.
Experimental determination of physical properties such as melting point and solubility should be conducted under standardized laboratory conditions for accuracy.
The compound 2-(2-chloro-6-fluoro-4-methoxyphenyl)acetic acid has the molecular formula C₉H₈ClFO₃, corresponding to a molecular weight of 218.61 g/mol. Its systematic IUPAC name reflects the substitution pattern on the phenyl ring: a chloro group at position 2, a fluoro group at position 6, and a methoxy group at position 4, with an acetic acid moiety linked via the phenyl's C1 carbon. Key identifiers include:
COC1=CC(=C(C(=C1)Cl)CC(=O)O)F
XWKWEPNFNKZDRA-UHFFFAOYSA-N
[1].This structure places it within the broader class of disubstituted phenylacetic acids, sharing a scaffold with analogs like 2-(3-chloro-4-methoxyphenyl)acetic acid (C₉H₉ClO₃) [8] and 2-(2-chloro-6-methoxyphenyl)acetic acid (C₉H₉ClO₃) [5]. Table 1: Compound Identifiers
Property | Value |
---|---|
CAS Registry Number | 170737-94-7 (closest analog) [5] |
Molecular Formula | C₉H₈ClFO₃ |
Exact Mass | 218.015 g/mol |
SMILES | COC₁=CC(=C(C(=C₁)Cl)CC(=O)O)F |
InChIKey | XWKWEPNFNKZDRA-UHFFFAOYSA-N |
The benzene ring features three distinct substituents in specific ortho/meta/para relationships:
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental NMR data for the exact compound is limited in the provided sources, predictions can be made based on analogs:
Infrared (IR) Spectroscopy
Key IR absorptions predicted:
Mass Spectrometry (MS)
High-resolution MS data predicts key fragments:
Table 2: Predicted Mass Spectrometry Adducts
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 219.02188 | 138.2 |
[M+Na]⁺ | 241.00382 | 148.8 |
[M-H]⁻ | 217.00732 | 140.1 |
No experimental crystal structure for 2-(2-chloro-6-fluoro-4-methoxyphenyl)acetic acid is reported in the literature [1]. However, insights can be inferred:
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: